molecular formula C14H14N2O5 B2787879 2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid CAS No. 127091-64-9

2-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-2-phenylacetic acid

Cat. No. B2787879
M. Wt: 290.275
InChI Key: IDLITGCUZZUBBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05270289

Procedure details

5 g (16 mmol) Methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-2-phenylacetate was dissolved in 50 ml water/ethanol (1:1) and treated with 0.9 g potassium hydroxide. After stirring for 16 hours at room temperature, the mixture was extracted with ethyl acetate. The aqueous phase was acidified with 10% hydrochloric acid until it was pH 2 and extracted with ethyl acetate. After drying over magnesium sulphate, the ethyl acetate phase was concentrated the solid residue recrystallised from diisopropyl ether/ethyl acetate mixture.
Name
Methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-2-phenylacetate
Quantity
5 g
Type
reactant
Reaction Step One
Name
water ethanol
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([O:9][CH3:10])[N:6]=[C:5]([O:11][CH:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:13]([O:15]C)=[O:14])[N:4]=1.[OH-].[K+]>O.C(O)C>[CH3:10][O:9][C:7]1[CH:8]=[C:3]([O:2][CH3:1])[N:4]=[C:5]([O:11][CH:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:13]([OH:15])=[O:14])[N:6]=1 |f:1.2,3.4|

Inputs

Step One
Name
Methyl 2-(4,6-dimethoxy-2-pyrimidinyloxy)-2-phenylacetate
Quantity
5 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)OC(C(=O)OC)C1=CC=CC=C1
Name
water ethanol
Quantity
50 mL
Type
solvent
Smiles
O.C(C)O
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
[OH-].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
the ethyl acetate phase was concentrated the solid residue
CUSTOM
Type
CUSTOM
Details
recrystallised from diisopropyl ether/ethyl acetate mixture

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC1=NC(=NC(=C1)OC)OC(C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.